2,2,3,3-Tetramethoxybutane

Organic Synthesis Protecting Groups Diol Chemistry

2,2,3,3-Tetramethoxybutane (CAS 176798-33-7), frequently abbreviated as TMB, is a symmetrical, liquid organic compound belonging to the class of bisketals (tetraacetals). It is synthesized via the acid-catalyzed reaction of butane-2,3-dione (biacetyl) with trimethyl orthoformate in methanol.

Molecular Formula C8H18O4
Molecular Weight 178.23 g/mol
CAS No. 176798-33-7
Cat. No. B127872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-Tetramethoxybutane
CAS176798-33-7
Molecular FormulaC8H18O4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C(C)(OC)OC)(OC)OC
InChIInChI=1S/C8H18O4/c1-7(9-3,10-4)8(2,11-5)12-6/h1-6H3
InChIKeyCOEBCOIFCLAOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3,3-Tetramethoxybutane (CAS 176798-33-7): A Versatile Bisketal for Selective 1,2-Diol Protection in Advanced Organic Synthesis


2,2,3,3-Tetramethoxybutane (CAS 176798-33-7), frequently abbreviated as TMB, is a symmetrical, liquid organic compound belonging to the class of bisketals (tetraacetals) . It is synthesized via the acid-catalyzed reaction of butane-2,3-dione (biacetyl) with trimethyl orthoformate in methanol . This compound serves as a specialized reagent for the in situ generation of the butane-2,3-diacetal (BDA) protecting group, enabling the highly selective and efficient protection of trans-1,2-diols on complex, polyfunctional substrates like shikimic acid, quinic acid, and tartaric acid derivatives [1]. Its unique steric and stereoelectronic properties make it a critical tool for chemoselective transformations, distinguishing it from simpler protecting group reagents.

Why 2,2,3,3-Tetramethoxybutane Cannot Be Replaced by Standard Acetonide or Benzylidene Protecting Groups


Generic substitution of 2,2,3,3-tetramethoxybutane (TMB) with common diol protecting reagents like 2,2-dimethoxypropane (DMP) for acetonide formation or benzaldehyde dimethyl acetal for benzylidene acetals fails due to profound differences in steric demand and the resulting conformational bias of the protected substrate [1]. While DMP is effective for simple 1,2- and 1,3-diols, the butane-2,3-diacetal (BDA) group derived from TMB creates a rigid, bulky bicyclic scaffold that locks the protected diol in a fixed diequatorial conformation [2]. This structural rigidity is essential for achieving high diastereoselectivity in subsequent reactions, such as the stereoselective alkylation of chiral N,O-acetal isoserine derivatives, where the BDA group's steric environment dictates the stereochemical outcome [3]. Therefore, substituting TMB with a less sterically demanding or differently shaped protecting group would not provide the same level of stereocontrol, compromising the efficiency and purity of downstream synthetic steps.

Head-to-Head Comparative Evidence for 2,2,3,3-Tetramethoxybutane Performance


Synthetic Efficiency in trans-Cyclohexane-1,2-diol Protection

The reaction of trans-cyclohexane-1,2-diol with 2,2,3,3-tetramethoxybutane (TMB) proceeds with high efficiency, giving the corresponding butane-2,3-diacetal (BDA) product in 86% yield [1]. This yield demonstrates the reagent's effectiveness in a model reaction for installing a diequatorially-fixed protecting group on a trans-1,2-diol scaffold.

Organic Synthesis Protecting Groups Diol Chemistry

Selective Protection of trans-1,2-Diol in Polyhydroxylated Natural Products

2,2,3,3-Tetramethoxybutane (TMB) demonstrates high chemoselectivity by protecting only the trans-1,2-diol functionality in shikimic acid and quinic acid, leaving the other hydroxyl groups untouched [1]. This is a critical advantage over non-selective reagents like 2,2-dimethoxypropane, which under acidic conditions can react with multiple diol pairs or even single alcohols, leading to complex mixtures and lower yields of the desired product.

Chemoselectivity Natural Product Synthesis Shikimic Acid

Physical Property Profile: Purity, Boiling Point, and Handling Characteristics

Commercially available 2,2,3,3-tetramethoxybutane is typically supplied at 95% purity (GC) and is a clear, colorless liquid with a boiling point range of 172.0°C to 174.0°C . These properties are essential for reliable synthetic use and safe handling.

Physical Properties Procurement Specifications Quality Control

Predicted Physicochemical Properties for Method Development

Computationally predicted properties, such as a logP of ~0.96, a boiling point of 188.5±35.0 °C, and a vapor pressure of 0.8±0.3 mmHg at 25°C, offer valuable guidance for method development in synthetic and analytical chemistry . These values are distinct from those of simpler acetals like 2,2-dimethoxypropane (predicted logP ~0.2, bp ~83°C), indicating a significantly higher lipophilicity and lower volatility for TMB.

ADME Prediction Method Development Chromatography

Optimal Use Cases for 2,2,3,3-Tetramethoxybutane in R&D and Pilot-Scale Synthesis


Diastereoselective Synthesis of Chiral β2,2-Amino Acids for Peptidomimetics

2,2,3,3-Tetramethoxybutane (TMB) is the reagent of choice for constructing the rigid butane-2,3-diacetal (BDA) scaffold on L-isoserine derivatives. This scaffold is essential for achieving high diastereoselectivity in subsequent α-alkylation reactions, a key step in the synthesis of enantiopure β2,2-amino acids, which are valuable building blocks in peptidomimetic drug discovery [1]. The steric environment created by the BDA group, derived from TMB, is what enables the concave-face selectivity observed in these alkylations [1].

Chemoselective Functionalization of Shikimic and Quinic Acid Derivatives

In the synthesis of shikimate pathway intermediates, TMB is uniquely suited for the one-pot, chemoselective protection of the trans-4,5-diol of shikimic and quinic acids [1]. This step enables subsequent reactions at the C-3 hydroxyl group without interference from other hydroxy moieties, facilitating the efficient preparation of valuable analogues like 3-epi-shikimate and 3-phosphate derivatives [2]. This chemoselectivity, which is not achievable with standard acetal-forming reagents, is a cornerstone of efficient synthetic routes to these biologically relevant compounds.

Conformational Locking of Vicinal Diequatorial Diols

For any synthetic project requiring the rigidification of a trans-diequatorial diol, TMB is the premier reagent. Its reaction with substrates like trans-cyclohexane-1,2-diol proceeds in high yield (86%) to form a stable bicyclic ketal [1]. This conformational lock can be used to enforce a specific geometry on a molecule, influencing the stereochemical outcome of subsequent transformations or providing a rigid scaffold for structural studies.

Reliable Intermediate Protection in Multi-Step Process Development

The defined physical properties of TMB—a guaranteed purity of 95%, a narrow boiling point range of 172-174°C, and a known flammability profile—make it a dependable, off-the-shelf reagent for process chemists [1]. Its use ensures batch-to-batch consistency in the installation of the BDA protecting group, a critical factor when scaling up multi-step syntheses from research to pilot plant, where reproducibility and predictable handling are paramount.

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